molecular formula C18H14N4O2 B12540705 5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione

5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione

Cat. No.: B12540705
M. Wt: 318.3 g/mol
InChI Key: PKAGJHVFBZSBDE-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione is a heterocyclic compound that belongs to the class of triazepines Triazepines are seven-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione typically involves cyclization reactions. One common method is the cyclo-condensation of o-phenylenediamine with 2-aminobenzamide in the presence of isothiocyanates. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione is unique due to its specific substitution pattern and the presence of both triazepine and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

5-methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione

InChI

InChI=1S/C18H14N4O2/c1-11-15-16(19-18(24)21-20-11)13-9-5-6-10-14(13)22(17(15)23)12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,21,24)

InChI Key

PKAGJHVFBZSBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)NC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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